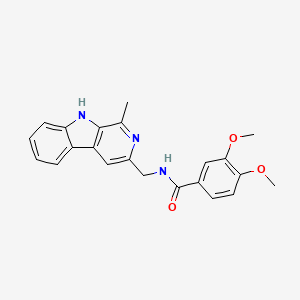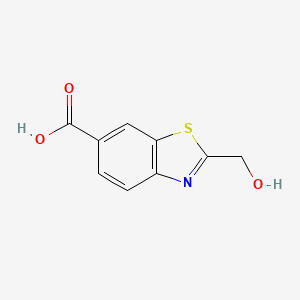
3-(1-Benzylazetidin-3-yl)-3-(cyclopropylamino)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Benzylazetidin-3-yl)-3-(cyclopropylamino)propan-1-ol is an organic compound that features a benzylazetidine and cyclopropylamino group attached to a propanol backbone. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Benzylazetidin-3-yl)-3-(cyclopropylamino)propan-1-ol typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of Azetidine Ring: Starting from a suitable precursor, the azetidine ring can be formed through cyclization reactions.
Benzylation: The azetidine ring can be benzylated using benzyl halides under basic conditions.
Amination: Introduction of the cyclopropylamino group can be achieved through nucleophilic substitution reactions.
Alcohol Formation:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the specific functional groups targeted.
Substitution: The benzyl and cyclopropylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation could yield ketones or aldehydes, while substitution could introduce various functional groups.
Applications De Recherche Scientifique
3-(1-Benzylazetidin-3-yl)-3-(cyclopropylamino)propan-1-ol may have applications in various fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible therapeutic applications due to its structural features.
Industry: Use in the production of pharmaceuticals or other fine chemicals.
Mécanisme D'action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, influencing various pathways and processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(1-Benzylazetidin-3-yl)-3-(cyclopropylamino)propan-2-ol: Similar structure with a different position of the hydroxyl group.
3-(1-Benzylazetidin-3-yl)-3-(cyclopropylamino)butan-1-ol: Similar structure with an extended carbon chain.
Uniqueness
The uniqueness of 3-(1-Benzylazetidin-3-yl)-3-(cyclopropylamino)propan-1-ol lies in its specific combination of functional groups and their positions, which can influence its reactivity and biological activity.
Propriétés
Formule moléculaire |
C16H24N2O |
|---|---|
Poids moléculaire |
260.37 g/mol |
Nom IUPAC |
3-(1-benzylazetidin-3-yl)-3-(cyclopropylamino)propan-1-ol |
InChI |
InChI=1S/C16H24N2O/c19-9-8-16(17-15-6-7-15)14-11-18(12-14)10-13-4-2-1-3-5-13/h1-5,14-17,19H,6-12H2 |
Clé InChI |
ZFMFSJWWXHOGQW-UHFFFAOYSA-N |
SMILES canonique |
C1CC1NC(CCO)C2CN(C2)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Chloro-5-{[(3-methylbutanoyl)carbamothioyl]amino}benzoic acid](/img/structure/B13957808.png)






![[(4-Methoxybutoxy)methyl]benzene](/img/structure/B13957844.png)


![6-(Methylthio)-1-(2-nitrobenzyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13957855.png)
